molecular formula C20H20N2O3S B2455369 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 2379988-48-2

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2455369
CAS No.: 2379988-48-2
M. Wt: 368.45
InChI Key: HDSQBDJERGWTOW-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(4-propan-2-ylphenyl)oxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(4-propan-2-ylphenyl)oxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(4-propan-2-ylphenyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .

Scientific Research Applications

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(4-propan-2-ylphenyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(4-propan-2-ylphenyl)oxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell metabolism. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

    Oxamide Derivatives: Compounds like N,N’-dimethyloxamide and N,N’-diethyloxamide.

Uniqueness

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(4-propan-2-ylphenyl)oxamide is unique due to its combination of furan, thiophene, and oxamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13(2)14-5-7-16(8-6-14)22-20(24)19(23)21-11-17-10-15(12-26-17)18-4-3-9-25-18/h3-10,12-13H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSQBDJERGWTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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